REACTION_CXSMILES
|
C(O)CCCCCCCCC(O)C.[OH:14][CH2:15][CH:16]1[CH2:21][CH2:20][CH:19]([OH:22])[CH2:18][CH2:17]1>C(O)(=O)C>[OH:14][CH2:15][CH:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(C)O)O
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
OCC1CCC(CC1)O
|
Name
|
Ce
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaBrO3
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
the product was purified with a column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 82% |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |